molecular formula C21H24N4O3S B2878102 Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876865-44-0

Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2878102
CAS RN: 876865-44-0
M. Wt: 412.51
InChI Key: GAJUTIVDBCBMGA-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in DNA and RNA, making it a crucial component in biological systems . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antiviral, antimicrobial, antileishmanial, anti-inflammatory, neuroprotective, and cardiovascular activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, a method for the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate involves iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by elimination of hydrogen iodide .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring . The presence of different functional groups can significantly influence the properties and activities of these compounds.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Future Directions

The development of new pyrimidine derivatives with improved properties and activities is a promising area of research. These compounds have potential applications in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

prop-2-enyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-5-10-28-20(27)15-13(4)23-18-17(16(15)14-6-8-22-9-7-14)19(26)25-21(24-18)29-11-12(2)3/h5-9,12,16H,1,10-11H2,2-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJUTIVDBCBMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=NC=C3)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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